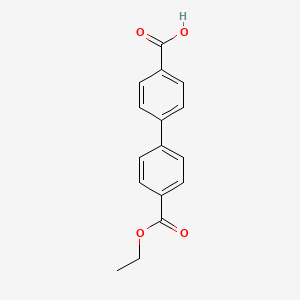
2-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Carbamoyl-4-chlorophenyl)benzoic acid, also known as C4CPBA, is a synthetic compound with a wide range of applications in both scientific research and laboratory experiments. It is a white crystalline solid with a melting point of 134-137°C. C4CPBA is a potent inhibitor of enzymes, such as cyclooxygenase (COX), and has been used in a variety of biochemical and physiological studies.
Wirkmechanismus
2-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% is a potent inhibitor of enzymes, such as cyclooxygenase (COX). It binds to the active site of the enzyme and blocks the formation of prostaglandins and other inflammatory mediators. In addition, 2-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% is known to inhibit the activity of other enzymes, such as phosphodiesterases and protein kinases. It is also known to inhibit the activity of signal transduction pathways, such as the MAPK and PI3K pathways.
Biochemical and Physiological Effects
2-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, 2-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% has been shown to inhibit the activity of other enzymes, such as phosphodiesterases and protein kinases, and to inhibit the activity of signal transduction pathways, such as the MAPK and PI3K pathways. 2-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% has also been shown to inhibit the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% has several advantages for laboratory experiments. It is a potent inhibitor of enzymes, such as COX, and is known to inhibit the activity of other enzymes, such as phosphodiesterases and protein kinases. In addition, 2-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% is known to inhibit the activity of signal transduction pathways, such as the MAPK and PI3K pathways. However, 2-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% has some limitations for laboratory experiments. It is a synthetic compound, which means it is not found naturally in the environment and must be synthesized in the laboratory. In addition, 2-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% is a relatively expensive compound, which can limit its use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% in scientific research and laboratory experiments. 2-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% could be used to study the inhibition of enzymes involved in the synthesis of other inflammatory mediators, such as leukotrienes and thromboxanes. In addition, 2-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% could be used to study the inhibition of other enzymes, such as proteases and phosphatases, and to study the regulation of other signal transduction pathways, such as the Wnt and Hedgehog pathways. 2-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% could also be used to study the inhibition of other cancer cell proliferation pathways. Finally, 2-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% could be used to develop new drugs for the treatment of various diseases and disorders.
Synthesemethoden
2-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% is synthesized through a two-step process. The first step involves the reaction of 3-chloro-4-hydroxybenzoic acid with acrylonitrile in the presence of a base, such as potassium carbonate, to form 3-chloro-4-cyano-benzoic acid. The second step involves the reaction of 3-chloro-4-cyano-benzoic acid with a primary amine, such as ethylenediamine, in the presence of a base, such as potassium carbonate, to form 2-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95%.
Wissenschaftliche Forschungsanwendungen
2-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including studies of enzyme inhibition, signal transduction, and cell proliferation. It has been used to study the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins and other inflammatory mediators. 2-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% has also been used to study the inhibition of other enzymes, such as phosphodiesterases and protein kinases. In addition, 2-(3-Carbamoyl-4-chlorophenyl)benzoic acid, 95% has been used to study the regulation of signal transduction pathways, such as the MAPK and PI3K pathways, and to study the proliferation of cancer cells.
Eigenschaften
IUPAC Name |
2-(3-carbamoyl-4-chlorophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-12-6-5-8(7-11(12)13(16)17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H2,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUWUIUONTWSNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683370 |
Source


|
| Record name | 3'-Carbamoyl-4'-chloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261995-13-4 |
Source


|
| Record name | 3'-Carbamoyl-4'-chloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369545.png)

![4-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369554.png)

![3-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369566.png)








